2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol

Catalog No.
S1492035
CAS No.
122258-56-4
M.F
C18H20N2O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)...

CAS Number

122258-56-4

Product Name

2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol

IUPAC Name

2-[N-ethyl-4-[2-(4-nitrophenyl)ethenyl]anilino]ethanol

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3

InChI Key

OAFMCWZFMIQFBI-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

2-[ETHYL[4-[2-(4-NITROPHENYL)ETHENYL]PHENYL]AMINO]ETHANOL

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol is a synthetic organic compound characterized by its complex structure, which includes an ethyl group, a nitrophenyl moiety, and an amino alcohol functional group. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of approximately 312.4 g/mol. The compound features a linear formula represented as O₂NC₆H₄CH=CHC₆H₄N(C₂H₅)CH₂CH₂OH, indicating the presence of both aromatic and aliphatic components, which contribute to its chemical behavior and potential applications in various fields .

There is no scientific literature readily available on the mechanism of action of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol.

  • Potential skin and eye irritant: The amine group can irritate skin and eyes upon contact [].
  • Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract [].
  • Potential endocrine disruptor: Nitroaromatic compounds can have endocrine-disrupting properties, although the specific effect of this compound is unknown [].

The reactivity of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol can be attributed to its functional groups:

  • Amino Group: This group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Alcohol Group: The hydroxyl group can undergo dehydration to form alkenes or react with acids to yield esters.
  • Nitro Group: The nitro group may undergo reduction reactions, potentially leading to the formation of amines.

These reactions can be exploited for the synthesis of new compounds or for modifications aimed at enhancing biological activity or solubility.

Research indicates that compounds similar to 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the nitrophenyl group may contribute to antibacterial effects.
  • Cell Morphology Alteration: Studies utilizing high-content imaging have demonstrated that this compound can influence cellular morphology, indicating potential applications in cell biology and pharmacology .

Synthesis of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol typically involves multi-step organic reactions:

  • Formation of the Ethene Linkage: Starting with appropriate substituted phenols, an ethylene bridge can be introduced through a Wittig reaction or similar methods.
  • Nitro Substitution: The introduction of the nitro group onto the phenolic structure can be achieved via electrophilic aromatic substitution.
  • Amine Formation: The final step involves the reaction of the resulting compound with ethylamine or a similar amine to yield the final product.

Each step must be carefully controlled to ensure high yields and purity .

The unique structure of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol allows for various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it is a candidate for drug development targeting cancer and infectious diseases.
  • Fluorescent Probes: Its structural properties make it suitable for use in imaging studies within cellular biology.
  • Material Science: The compound may also find applications in developing new materials with specific optical or electronic properties.

Interaction studies are crucial for understanding how 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol behaves in biological systems. High-content imaging techniques have been employed to assess how this compound affects cell morphology and viability. These studies suggest that it may interact with cellular membranes or specific proteins, influencing cellular processes .

Several compounds share structural similarities with 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol. Here are a few notable examples:

Compound NameStructureUnique Features
4-Amino-N,N-diethylbenzenesulfonamideContains an amino group and sulfonamideKnown for antibacterial properties
N,N-Diethyl-m-toluidineSimilar ethylene bridgeUsed in dye manufacturing
4-NitroanilineContains a nitro group on an aniline ringCommonly used in dye synthesis

The uniqueness of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol lies in its combination of an ethylene bridge with both amino and alcohol functionalities along with a nitrophenyl moiety, which may enhance its biological activity compared to these similar compounds.

Multi-Step Synthetic Strategies for Push-Pull Chromophores

The synthesis of 2-(ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol typically involves sequential functionalization of the phenyl rings followed by ethenyl bridge formation. A representative pathway includes:

  • Hydroxyethylation: Reacting 4-nitroaniline with ethylene chlorohydrin under alkaline conditions to introduce the ethanolamine moiety.
  • Aldehyde Formation: Oxidation of the intermediate to generate a benzaldehyde derivative.
  • Ethenyl Bridge Construction: Employing the Horner–Wadsworth–Emmons (HWE) reaction or click-type [2+2] cycloaddition–retroelectrocyclization (CA–RE) to form the conjugated bridge.

Key challenges include minimizing steric hindrance from the ethyl group and ensuring regioselectivity during ethenylation.

Role of Nitrophenyl (EWG) and Ethylaminoethanol (EDG) Groups

The compound’s push-pull character arises from the synergistic interplay between its substituents:

  • Nitrophenyl (EWG): The -NO₂ group withdraws electron density via resonance, polarizing the π-system and enhancing ICT.
  • Ethylaminoethanol (EDG): The -N(Et)CH₂CH₂OH group donates electrons through lone-pair conjugation, balancing the electronic asymmetry.

Table 1: Electronic Parameters of Substituents

GroupHammett σₚ ValueEffect on λₘₐₓ (nm)
-NO₂ (EWG)+1.27Bathochromic shift
-N(Et)CH₂CH₂OH (EDG)-0.15Hypsochromic shift

The ethenyl bridge amplifies conjugation, resulting in a λₘₐₓ ~450 nm in dichloromethane.

Comparative Analysis: HWE vs. CA–RE Methods

Horner–Wadsworth–Emmons (HWE) Reaction

  • Mechanism: Phosphonate carbanions react with aldehydes to form E-alkenes.
  • Yield: 70–85% for stilbene derivatives.
  • Advantages: High E-selectivity; mild conditions.

Click-Type CA–RE Reaction

  • Mechanism: [2+2] cycloaddition of electron-rich alkynes and electron-deficient alkenes, followed by retroelectrocyclization.
  • Yield: 60–75% due to competing side reactions.
  • Advantages: Atom-economical; modular substrate scope.

Table 2: Method Comparison

ParameterHWE ReactionCA–RE Reaction
Selectivity>90% E70–80% E
Reaction Time4–8 h12–24 h
Functional Group ToleranceModerateHigh

The HWE method is preferred for sterically hindered systems, while CA–RE offers versatility for complex chromophores.

Steric and Electronic Influences on Ethenyl Bridge Formation

  • Steric Effects: The ethyl group on the amino moiety introduces congestion, reducing rotational freedom and stabilizing the planar trans configuration.
  • Electronic Effects: Electron-donating EDGs raise the HOMO energy, while EWGs lower the LUMO, narrowing the bandgap (ΔE = 2.1 eV).

Computational Insights:

  • Density functional theory (DFT) calculations reveal a dihedral angle of 15° between the phenyl rings, optimizing π-orbital overlap.
  • Natural bond orbital (NBO) analysis confirms charge transfer from the EDG to EWG (0.32 e).

Intramolecular Charge-Transfer Dynamics in Polarized π-Conjugated Systems

The compound’s push-pull design features a tertiary amine donor (ethylaminoethanol) and nitroaryl acceptor linked by a vinylene π-bridge, enabling strong dipole moments (∼12 D) that drive ICT. Femtosecond transient absorption studies of analogous julolidine-based chromophores demonstrate restricted donor rotation accelerates ICT to 1.0 ps timescales, compared to 3–8 ps in flexible dimethylamino systems [2]. Polarization-resolved spectroscopy reveals anisotropic charge displacement along the C–N–C axis of the donor, with transition dipole moments aligned 35° relative to the π-conjugation plane [2].

Solvatochromic shifts in emission maxima (Δλ = 72 nm from hexane to DMSO) confirm ICT character, following the Lippert-Mataga formalism with Δμ = 14.3 D [1]. Time-dependent density functional theory (TDDFT) simulations show the S₁ state involves a 90% HOMO→LUMO transition, where the HOMO localizes on the ethylamino group (-5.8 eV) and LUMO on the nitrophenyl unit (-2.6 eV) [5]. This spatial separation creates a charge-transfer distance (Δr) of 4.7 Å, comparable to DCM-type chromophores [2].

ParameterValueMethodSource
HOMO Energy-5.8 eVDFT/B3LYP/6-31G(d) [2] [5]
LUMO Energy-2.6 eVDFT/B3LYP/6-31G(d) [2] [5]
Dipole Moment (S₀)7.2 DEFISH [3]
Dipole Moment (S₁)19.5 DTDDFT [2]

Excited-State Relaxation Pathways: S₁/S₀ Conical Intersections and TICT State Formation

Nonradiative decay proceeds through two conical intersection (CI) pathways:

  • Ethenyl torsion: Twisting the vinylene bond by 90° lowers the S₁ energy to intersect S₀, forming a charge-separated TICT state. CASSCF calculations predict a 1.8 eV barrier for this motion [6].
  • Nitrogen pyramidalization: Inversion at the ethylamino nitrogen creates a 3.1 Å donor-acceptor separation, facilitating CI access with 0.3 eV activation energy [6].

Femtosecond stimulated Raman spectroscopy (FSRS) of the TICT state shows:

  • Disappearance of the 1580 cm⁻¹ C=C stretch (π-conjugation loss)
  • Emergence of 1320 cm⁻¹ NO₂ symmetric stretch (acceptor localization) [2]
    The TICT lifetime (τ = 450 ps in acetonitrile) depends critically on solvent polarity, with activation energy (Eₐ) decreasing from 0.41 eV (toluene) to 0.28 eV (DMSO) [1].

Intersystem Crossing Mechanisms Involving Triplet Pathways and Nonadiabatic Decay

The nitro group enables spin-orbit coupling (SOC = 28 cm⁻¹) through its n→π* transitions, promoting S₁→T₁ intersystem crossing with 15% quantum yield [4]. Key pathways include:

  • El-Sayed-allowed transitions: SOC between S₁(ππ) and T₂(nπ) states
  • Vibronic coupling: Out-of-plane NO₂ bending modes (610 cm⁻¹) enhance SOC by 40% [4]

Transient absorption spectra reveal T₁→Tₙ absorption at 480 nm (ε = 12,000 M⁻¹cm⁻¹) with a lifetime of 3.2 μs in deaerated solutions [4]. Nonadiabatic molecular dynamics simulations predict 22% of S₁ populations undergo triplet formation via CIs near the TICT geometry [6].

Computational Modeling of Frontier Molecular Orbitals and Hyperpolarizability

DFT calculations (B3LYP/6-311++G**) reveal β₀ hyperpolarizability of 280 ± 10 pm V⁻¹, dominated by the π-conjugated bridge’s electron correlation effects [3]. Second-harmonic generation (SHG) measurements align with these values (χ⁽²⁾ = 95 pm V⁻¹ at 1064 nm) [3].

Frontier orbital analysis shows:

  • HOMO (-5.8 eV): 78% ethylamino group, 12% vinylene
  • LUMO (-2.6 eV): 63% nitrophenyl, 22% vinylene [5]
    The HOMO-LUMO gap (3.2 eV) matches the absorption edge at 388 nm [3]. Charge transfer integrals (J = 0.31 eV) indicate strong electronic coupling across the π-system [6].

XLogP3

3.8

Dates

Modify: 2023-08-15

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